molecular formula C13H16O2 B13547539 1-(2,4-Dimethylphenyl)pentane-1,3-dione

1-(2,4-Dimethylphenyl)pentane-1,3-dione

Cat. No.: B13547539
M. Wt: 204.26 g/mol
InChI Key: NUQLBLXUKNFKGL-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)pentane-1,3-dione is an organic compound with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol It is characterized by the presence of a dimethylphenyl group attached to a pentane-1,3-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)pentane-1,3-dione typically involves the reaction of 2,4-dimethylbenzaldehyde with acetylacetone under basic conditions. The reaction proceeds via a Claisen-Schmidt condensation, followed by cyclization to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)pentane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,4-Dimethylphenyl)pentane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its pharmacological effects and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dimethylphenyl)butane-1,3-dione
  • 1-(2,4-Dimethylphenyl)hexane-1,3-dione
  • 1-(2,4-Dimethylphenyl)propane-1,3-dione

Uniqueness

1-(2,4-Dimethylphenyl)pentane-1,3-dione is unique due to its specific structural features, which confer distinct chemical and physical properties.

Biological Activity

1-(2,4-Dimethylphenyl)pentane-1,3-dione, also known as a diketone derivative, has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H16O2
  • Molecular Weight : 204.27 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The diketone moiety is known for its ability to form chelates with metal ions and interact with nucleophiles, which may contribute to its pharmacological effects.

Antioxidant Activity

Research indicates that diketones like this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells. A study demonstrated that similar diketones effectively inhibited lipid peroxidation, showcasing their potential in preventing oxidative damage associated with various diseases .

Anticancer Properties

Several studies have investigated the anticancer potential of diketones. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. In vitro assays revealed that these compounds could induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and death .

Enzyme Inhibition

Diketones are also recognized for their ability to inhibit specific enzymes. For example, they may act as inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression. By inhibiting HDAC activity, these compounds can alter gene expression patterns and enhance the efficacy of existing chemotherapeutic agents .

Research Findings and Case Studies

Study Findings
Lima et al. (2019)Demonstrated that diketones have significant anticancer activity through apoptosis induction in prostate cancer cells .
McFarlane et al. (2019)Reported on the antioxidant properties of similar diketones that reduced oxidative stress markers in colorectal cancer cell lines .
Monteiro et al. (2017)Found that diketones could inhibit specific enzymes linked to cancer metabolism .

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)pentane-1,3-dione

InChI

InChI=1S/C13H16O2/c1-4-11(14)8-13(15)12-6-5-9(2)7-10(12)3/h5-7H,4,8H2,1-3H3

InChI Key

NUQLBLXUKNFKGL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(=O)C1=C(C=C(C=C1)C)C

Origin of Product

United States

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